molecular formula C28H25N3O4S B2365438 N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-16-6

N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2365438
M. Wt: 499.59
InChI Key: LNFIOAQLFQZEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would be described in terms of its molecular formula, structure, and possibly its weight and other basic properties.



Synthesis Analysis

The synthesis of the compound would be studied. This could involve determining the starting materials, the reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and what conditions are needed for the reactions to occur.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be studied. This could include its melting point, boiling point, solubility, stability, and other properties.


Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has explored their crystal structures, revealing folded conformations and interactions between pyrimidine and benzene rings. These studies provide foundational knowledge for understanding the structural characteristics and potential reactivity of complex molecules like the one (Subasri et al., 2017).

Synthetic Applications

Compounds with acetamide moieties, akin to the target molecule, are significant in pharmaceutical and natural product synthesis. For example, p-methoxybenzyl N-acetylcarbamate potassium salts have been utilized as reagents for creating N-alkylacetamides, showcasing the versatility of similar structures in synthetic chemistry (Sakai et al., 2022).

Antimicrobial and Anti-inflammatory Agents

Some derivatives of related structures have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating potential medicinal applications. For instance, compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting similar possibilities for the target compound (Abu‐Hashem et al., 2020).

Antifolate Research

Research into antifolates, which are critical for cancer treatment and antibiotic development, has involved compounds with structures related to the one . These studies highlight the therapeutic potential of complex molecules in inhibiting enzymes like dihydrofolate reductase, providing insights into the design of novel therapeutics (Gangjee et al., 2007).

Safety And Hazards

The compound’s safety and potential hazards would be assessed. This could involve looking at its toxicity, flammability, and other safety-related properties.


Future Directions

Based on the results of the above analyses, researchers would suggest future directions for study. This could involve suggesting modifications to the compound to improve its properties, or suggesting new reactions or uses for the compound.


Please note that these are general steps and the specific analyses done would depend on the nature of the compound and the purpose of the study. For a specific compound like the one you mentioned, it would be necessary to consult the scientific literature or conduct laboratory experiments to obtain this information.


properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-19-10-4-6-13-22(19)29-24(32)17-36-28-30-25-21-12-5-7-14-23(21)35-26(25)27(33)31(28)16-18-9-8-11-20(15-18)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFIOAQLFQZEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.